molecular formula C15H18N6O3S B10936315 N-(2,4-dimethylphenyl)-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-(2,4-dimethylphenyl)-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10936315
M. Wt: 362.4 g/mol
InChI Key: QSVLADPPYVCDSP-UHFFFAOYSA-N
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Description

N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, including the presence of a nitro group and a pyrazole ring, contribute to its distinctive chemical behavior and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Acylation: The acylation of the pyrazole derivative with a suitable acyl chloride or anhydride.

    Thiosemicarbazide formation: Reaction of the acylated pyrazole with thiosemicarbazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce corresponding oxides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and pyrazole ring may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(3-AMINO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in N1-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE imparts unique chemical properties, such as increased reactivity towards reduction and potential biological activity. This distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C15H18N6O3S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-[3-(3-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C15H18N6O3S/c1-10-3-4-12(11(2)9-10)16-15(25)18-17-14(22)6-8-20-7-5-13(19-20)21(23)24/h3-5,7,9H,6,8H2,1-2H3,(H,17,22)(H2,16,18,25)

InChI Key

QSVLADPPYVCDSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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